molecular formula C13H9F3N2O2 B1678859 Niflumic acid CAS No. 4394-00-7

Niflumic acid

Numéro de catalogue B1678859
Numéro CAS: 4394-00-7
Poids moléculaire: 282.22 g/mol
Clé InChI: JZFPYUNJRRFVQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class . It is used for joint and muscular pain . It is also a blocker of chloride ion channel and a calcium-activated chloride channel (CaCC) inhibitor .


Synthesis Analysis

Niflumic acid-based N-acylhydrazone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . A new series of niflumic acid derivatives were synthesized by esterification of niflumic acid to give ester compound 1, which was treated with hydrazine hydrate to produce niflumic acid hydrazide 2 .


Molecular Structure Analysis

The molecular formula of Niflumic acid is C13H9F3N2O2 . Its exact mass is 282.06 and its molecular weight is 282.218 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Niflumic acid .


Physical And Chemical Properties Analysis

Niflumic acid has a melting point of 204 °C (399 °F) . More detailed physical and chemical properties could not be found in the search results .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Niflumic acid has been utilized in the synthesis of complex compounds, showing promise in biological activities. For example, a study by Dilek et al. (2019) demonstrated the synthesis of a Cu(II) complex with niflumic acid and 3‐picoline, which exhibited significant inhibition activity on the human serum paraoxonase 1 enzyme. This complex presented more inhibition activity than free niflumic acid, highlighting its potential in therapeutic applications (Dilek et al., 2019).

Pharmacological Effects

Niflumic acid's pharmacological effects include its ability to inhibit specific channels in the human body. Scott-Ward et al. (2004) discovered that niflumic acid can directly block the cystic fibrosis transmembrane conductance regulator Cl− channel. This finding is crucial for understanding its potential role in treating diseases like autosomal dominant polycystic kidney disease (Scott-Ward et al., 2004).

Drug Formulation and Delivery

Innovations in drug formulation and delivery have been explored using niflumic acid. Lervolino et al. (2004) developed an oral formulation with decreased gastrotoxicity for niflumic acid through cyclodextrin associations. This approach aimed to reduce the adverse effects associated with the drug's consumption (Lervolino et al., 2004). Similarly, Szunyogh et al. (2013) focused on producing niflumic acid nanoparticles to increase the rate of dissolution of the final products, demonstrating significant improvements in dissolution rates (Szunyogh et al., 2013).

Water Purification

Madjene and Yeddou-Mezenner (2018) conducted a study on the degradation of niflumic acid using a solar photocatalytic reactor with immobilized ZnO. This research is particularly relevant in environmental science, as it addresses the removal of pharmaceutical contaminants from water sources (Madjene & Yeddou-Mezenner, 2018).

Analytical Techniques

Kovatsi et al. (2010) developed a high-performance liquid chromatography method to evaluate niflumic acid cross-reactivity in immunoassays for cannabinoids in urine, highlighting the drug's interaction with specific assays and its detection in biological samples (Kovatsi et al., 2010).

Safety And Hazards

Niflumic acid is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

Niflumic acid has been employed to inhibit chloride channels in experimental biology . It has also been reported to act on GABA-A and NMDA channels and to block T-type calcium channels . There is ongoing research into the development of new niflumic acid derivatives for potential use as anti-inflammatory and analgesic agents . It is also being studied for its non-biodegradability and resistance to chemical and biological degradation processes .

Propriétés

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPYUNJRRFVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023368
Record name Niflumic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.83e-02 g/L
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent.
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Niflumic acid

CAS RN

4394-00-7
Record name Niflumic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niflumic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name niflumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Niflumic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niflumic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name Niflumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niflumic acid
Reactant of Route 2
Reactant of Route 2
Niflumic acid
Reactant of Route 3
Reactant of Route 3
Niflumic acid
Reactant of Route 4
Niflumic acid
Reactant of Route 5
Niflumic acid
Reactant of Route 6
Niflumic acid

Citations

For This Compound
10,500
Citations
DN Criddle, RS De Moura, IA Greenwood… - British journal of …, 1996 - ncbi.nlm.nih.gov
… 6 Niflumic acid 10 gM did not inhibit the contractions produced by KCl (up to 120 mM) which … but were unaffected by niflumic acid. It was concluded that niflumic acid produces selective …
Number of citations: 109 www.ncbi.nlm.nih.gov
T Nakano, H Inoue, S Fukuyama… - American journal of …, 2006 - atsjournals.org
… Treatment with niflumic acid (NA) caused marked decreases in the levels of AB/PAS staining cells after IL-13 instillation. (B) Semiquantitative analysis of the abundance of PAS-positive, …
Number of citations: 108 www.atsjournals.org
S Myssina, P Lang, D Kempe, S Kaiser… - Cellular Physiology and …, 2004 - karger.com
… To test this hypothesis, we used Cl- channel blockers NPPB and niflumic acid. It is shown … binding), or in the presence of 100 µM niflumic acid by 15 % (forward scatter) and 45 % (…
Number of citations: 100 karger.com
E Balderas, R Ateaga‐Tlecuitl, M Rivera… - Journal of cellular …, 2012 - Wiley Online Library
… Niflumic acid docking to Ca V 3 channels. A: Average binding energies (kcal/mol) and distance (in Å, Angstroms), for niflumic acid (NA) as a ligand docked to Ca V 3 pore domain …
Number of citations: 29 onlinelibrary.wiley.com
RC Hogg, Q Wang, WA Large - British journal of pharmacology, 1994 - ncbi.nlm.nih.gov
… , niflumic acid converted the STIC decay from a single exponential to 2 exponential components. In niflumic acid … Increasing the concentration of niflumic acid enhanced the decay rate of …
Number of citations: 148 www.ncbi.nlm.nih.gov
PA Knauf, NA Mann - The Journal of general physiology, 1984 - rupress.org
… of niflumic acid increases. This effect cannot be attributed to changes in membrane potential, but rather it suggests that niflumic acid … Cli, the inhibitory potency of niflumic acid decreases …
Number of citations: 65 rupress.org
H Gögelein, D Dahlem, HC Englert, HJ Lang - FEBS letters, 1990 - Elsevier
… drugs, flufenamic acid, mefenamic acid and niflumic acid, block Ca2+-activated non-… 10 PM for flufenamic acid and mefenamic acid, whereas niflumic acid was less potent (IC,, about 50 …
Number of citations: 223 www.sciencedirect.com
PP Bag, CM Reddy - Crystal growth & design, 2012 - ACS Publications
… a new API, niflumic acid (NFA), for which only one polymorphic form is currently known. Fenamates, mefenamic acid, meclofenamic acid, flufenamic acid, and niflumic acid, constitute a …
Number of citations: 56 pubs.acs.org
JO Miners, K Bowalgaha, DJ Elliot… - Drug Metabolism and …, 2011 - ASPET
… This study characterized the UGT enzyme selectivity of niflumic acid (NFA). It was demonstrated that 2.5 μM NFA is a highly selective inhibitor of recombinant and human liver …
Number of citations: 106 dmd.aspetjournals.org
A Liantonio, V Giannuzzi, A Picollo… - British journal of …, 2007 - Wiley Online Library
… Here, we focused our attention on niflumic acid (NFA), a molecule belonging to the … In searching for new modulators of gCl, we focused our attention on niflumic acid (NFA), a molecule …
Number of citations: 64 bpspubs.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.